Cas no 1806290-28-7 (2,4-Difluoro-6-phenylpyridine)
2,4-Difluoro-6-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-difluoro-6-phenylpyridine
- 4,6-difluoro-2-phenylpyridine
- 2,4-Difluoro-6-phenylpyridine
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- Inchi: 1S/C11H7F2N/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: IGHUUDKUOCOOSZ-UHFFFAOYSA-N
- SMILES: FC1C=C(N=C(C=1)C1C=CC=CC=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: 3
- Topological Polar Surface Area: 12.9
2,4-Difluoro-6-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006001-250mg |
2,4-Difluoro-6-phenylpyridine |
1806290-28-7 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029006001-500mg |
2,4-Difluoro-6-phenylpyridine |
1806290-28-7 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
| Alichem | A029006001-1g |
2,4-Difluoro-6-phenylpyridine |
1806290-28-7 | 95% | 1g |
$3,184.50 | 2022-03-31 |
2,4-Difluoro-6-phenylpyridine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2,4-Difluoro-6-phenylpyridine
2,4-Difluoro-6-phenylpyridine: A Comprehensive Overview
2,4-Difluoro-6-phenylpyridine, with the CAS number 1806290-28-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its pyridine ring substituted with fluorine atoms at positions 2 and 4, and a phenyl group at position 6. The unique combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses.
The synthesis of 2,4-difluoro-6-phenylpyridine typically involves multi-step processes that often start with pyridine derivatives. One common approach is the nucleophilic substitution or electrophilic substitution on the pyridine ring, followed by fluorination and arylation steps. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been pivotal in achieving high yields and purity levels.
2,4-Difluoro-6-phenylpyridine exhibits interesting electronic properties due to the electron-withdrawing nature of the fluorine atoms and the electron-donating phenyl group. These properties make it a promising candidate for applications in organic electronics. Recent studies have explored its potential as an n-type semiconductor material in organic field-effect transistors (OFETs). Experimental results have shown that the compound's ability to stabilize negative charges makes it suitable for high-performance electronic devices.
In the pharmaceutical industry, 2,4-difluoro-6-phenylpyridine serves as an intermediate in the synthesis of bioactive compounds. Its structure provides a versatile platform for further functionalization, allowing chemists to design molecules with specific biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. Preclinical studies have demonstrated promising results in inhibiting key signaling pathways involved in tumor growth and metastasis.
The environmental impact of 2,4-difluoro-6-phenylpyridine has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure its safe use in industrial applications. Findings indicate that under aerobic conditions, the compound undergoes microbial degradation through hydroxylation and cleavage reactions. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, 2,4-difluoro-6-phenylpyridine, with CAS number 1806290-28-7, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in modern chemical research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even more significant role in advancing technological and therapeutic innovations.
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